molecular formula C15H16SSi B15335943 Dibenzo[b,d]thiophen-3-yltrimethylsilane

Dibenzo[b,d]thiophen-3-yltrimethylsilane

Cat. No.: B15335943
M. Wt: 256.4 g/mol
InChI Key: JDQOGMDEBITVFD-UHFFFAOYSA-N
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Description

Dibenzo[b,d]thiophen-3-yltrimethylsilane: is an organosilicon compound that features a dibenzo[b,d]thiophene core substituted with a trimethylsilyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzo[b,d]thiophen-3-yltrimethylsilane typically involves the introduction of a trimethylsilyl group to the dibenzo[b,d]thiophene core. One common method is the silylation of dibenzo[b,d]thiophene using trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Dibenzo[b,d]thiophen-3-yltrimethylsilane can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the dibenzo[b,d]thiophene core can be oxidized to form sulfoxides or sulfones.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Stille coupling, to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and oxone.

    Substitution: Reagents such as halides or organometallic compounds can be used for nucleophilic substitution.

    Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are typically used in cross-coupling reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted dibenzo[b,d]thiophenes.

    Coupling Reactions: Complex polycyclic aromatic compounds.

Mechanism of Action

The mechanism by which Dibenzo[b,d]thiophen-3-yltrimethylsilane exerts its effects depends on its specific application. In organic electronics, its electronic properties are influenced by the conjugation and electron-donating nature of the trimethylsilyl group. In medicinal chemistry, the compound’s biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibenzo[b,d]thiophen-3-yltrimethylsilane is unique due to the presence of the trimethylsilyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable building block for the synthesis of advanced materials and compounds with specific desired characteristics.

Properties

Molecular Formula

C15H16SSi

Molecular Weight

256.4 g/mol

IUPAC Name

dibenzothiophen-3-yl(trimethyl)silane

InChI

InChI=1S/C15H16SSi/c1-17(2,3)11-8-9-13-12-6-4-5-7-14(12)16-15(13)10-11/h4-10H,1-3H3

InChI Key

JDQOGMDEBITVFD-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC2=C(C=C1)C3=CC=CC=C3S2

Origin of Product

United States

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